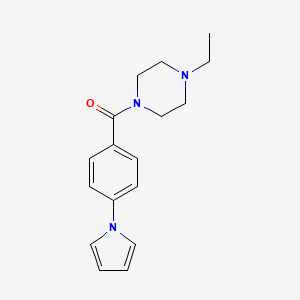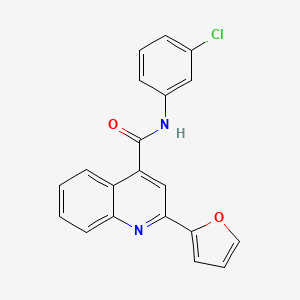
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CFQ, is a synthetic compound that belongs to the quinoline class of molecules. It has been found to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been found to exhibit anti-microbial activity against various bacterial and fungal strains, including drug-resistant strains. This makes it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. This compound has also been found to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a half-life of approximately 4 hours in rats and is primarily metabolized by the liver. This compound has been found to be a substrate for P-glycoprotein, a drug efflux pump that can limit its bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been well-characterized in vitro and in vivo, making it a useful tool for studying various biological processes.
However, this compound also has limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in vivo. This compound has also been found to be a substrate for P-glycoprotein, which can limit its bioavailability. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to establish its safety and efficacy. Additionally, this compound can be further studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. This compound can also be used as a tool for studying various biological processes, such as DNA replication, gene expression, and cell cycle regulation.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 3-chloroaniline with furan-2-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate 3-chlorophenyl-2-furylcarbinol. The intermediate is then reacted with 2-aminoquinoline-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized by various research groups to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-13-5-3-6-14(11-13)22-20(24)16-12-18(19-9-4-10-25-19)23-17-8-2-1-7-15(16)17/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAYFDEDKHCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

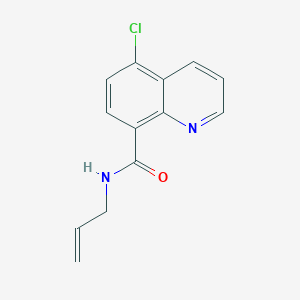

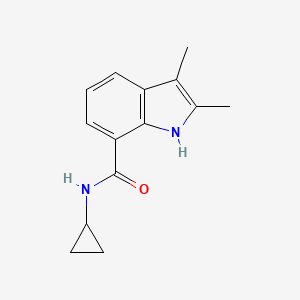
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
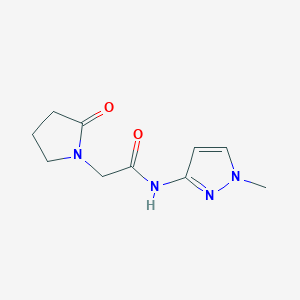
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
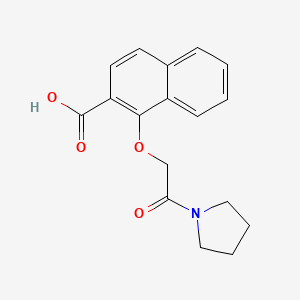
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
